molecular formula C11H15NO2 B8028526 1-Tert-butyl-3-methyl-5-nitrobenzene

1-Tert-butyl-3-methyl-5-nitrobenzene

Cat. No.: B8028526
M. Wt: 193.24 g/mol
InChI Key: GQPJZYSCDJLTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzene, featuring a tert-butyl group, a methyl group, and a nitro group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-methyl-5-nitrobenzene can be synthesized through nitration of 1-tert-butyl-3-methylbenzene. The nitration process typically involves the reaction of 1-tert-butyl-3-methylbenzene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. Safety measures are also crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromic acid.

Major Products:

    Reduction: 1-tert-butyl-3-methyl-5-aminobenzene.

    Oxidation: 1-tert-butyl-3-carboxy-5-nitrobenzene.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-5-nitrobenzene in chemical reactions is primarily influenced by its functional groups:

Comparison with Similar Compounds

1-Tert-butyl-3-methyl-5-nitrobenzene can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical applications.

Properties

IUPAC Name

1-tert-butyl-3-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-5-9(11(2,3)4)7-10(6-8)12(13)14/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPJZYSCDJLTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.